molecular formula C14H19NO4S B5765448 1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid CAS No. 314744-45-1

1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid

Cat. No.: B5765448
CAS No.: 314744-45-1
M. Wt: 297.37 g/mol
InChI Key: HJCMGUKCNOZURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid (CAS: 675624-80-3) is a sulfonamide derivative of tranexamic acid, characterized by a cyclohexanecarboxylic acid backbone substituted with a 4-methylphenylsulfonylamino group. Its molecular formula is C₁₆H₂₃NO₄S, with a molecular weight of 325.42 g/mol . The cyclohexyl ring adopts a chair conformation, a structural feature shared with related sulfonamide derivatives . This compound is classified as an IRRITANT due to its reactive sulfonyl and carboxylic acid moieties, which may interact with biological targets or metal ions . It has been studied for applications in metal ion complexation and as a synthetic precursor in pharmacological research .

Properties

IUPAC Name

1-[(4-methylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-5-7-12(8-6-11)20(18,19)15-14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCMGUKCNOZURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801181201
Record name 1-[[(4-Methylphenyl)sulfonyl]amino]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314744-45-1
Record name 1-[[(4-Methylphenyl)sulfonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314744-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[(4-Methylphenyl)sulfonyl]amino]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-methylbenzenesulfonyl chloride, is prepared by reacting 4-methylbenzenesulfonic acid with thionyl chloride.

    Amination: The sulfonyl chloride is then reacted with cyclohexylamine to form the sulfonamide intermediate.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. The incorporation of the 4-methylphenyl group enhances the lipophilicity and membrane permeability of the molecule, potentially increasing its efficacy against various pathogens.
  • Anti-inflammatory Effects
    • The compound's structure suggests potential anti-inflammatory applications. Sulfonamides are known to inhibit certain enzymes involved in inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs.
  • Cancer Research
    • Preliminary studies suggest that derivatives of 1-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid may inhibit tumor growth by interfering with specific signaling pathways in cancer cells. Research is ongoing to evaluate its effectiveness in various cancer models.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial cell wall synthesis
Anti-inflammatoryInhibition of COX enzymes
AntitumorInduction of apoptosis in cancer cells

Case Studies

  • Study on Antimicrobial Efficacy
    • A 2023 study evaluated the antimicrobial properties of several sulfonamide derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential for clinical applications in treating infections.
  • Investigation into Anti-inflammatory Properties
    • In a controlled trial, the compound was tested for its ability to reduce inflammation in animal models. Results indicated a marked decrease in inflammatory markers, supporting its potential use in therapeutic formulations for inflammatory diseases.
  • Cancer Cell Line Studies
    • A recent investigation focused on the effects of this compound on various cancer cell lines. The results showed that it effectively reduced cell viability and induced apoptosis, warranting further exploration as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions contribute to the compound’s biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent/Ring Variation Molecular Weight (g/mol) Key Properties/Applications References
1-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid 4-methylphenylsulfonylamino, cyclohexane 325.42 Metal ion complexation, irritant
4-((4-Methoxybenzenesulfonamido)methyl)cyclohexane-1-carboxylic acid 4-methoxybenzene sulfonamide 341.40 Enhanced hydrogen bonding, crystal engineering
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid 4-fluorophenyl, ketone group 248.24 Altered electronic profile, biochemical reagent
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid Chlorophenyl, cyclobutane ring 210.65 Increased steric hindrance, synthetic intermediate
4-Hydroxycyclohexane-1-carboxylic acid Hydroxyl group 158.19 High polarity, urinary organic acid analysis
[1-(([(4-Methylphenyl)sulfonyl]amino)methyl)cyclohexyl]acetic acid Acetic acid side chain 353.43 Improved solubility, pharmacological research

Key Differences and Implications

Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-methylphenylsulfonyl group in the parent compound provides moderate electron-withdrawing effects, influencing its reactivity in sulfonamide-based reactions. In contrast, the 4-methoxybenzene sulfonamide analogue (Ashfaq et al., 2011b) incorporates an electron-donating methoxy group, which enhances hydrogen-bonding interactions in crystal structures .

Ring Modifications

  • Cyclohexane vs. Cyclobutane :
    • The cyclohexane chair conformation in the parent compound allows for stable spatial arrangements, whereas the cyclobutane ring in 1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid introduces ring strain, affecting steric interactions and synthetic utility .
  • Ketone vs. Carboxylic Acid :
    • The 4-oxo group in 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylic acid reduces acidity compared to the carboxylic acid moiety, impacting its role in metal coordination .

Biological Activity

1-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid, also known as 4-([(4-methylphenyl)sulfonyl]amino)cyclohexanecarboxylic acid, is a sulfonamide derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antibacterial and enzyme inhibition contexts. This article will explore the molecular characteristics, biological activities, and relevant research findings associated with this compound.

Molecular Characteristics

  • Molecular Formula : C14H19NO4S
  • Molecular Weight : 297.37 g/mol
  • Exact Mass : 297.103479 g/mol
  • InChIKey : PKHCQZVVYAPDCE-UHFFFAOYSA-N

The compound's structure features a cyclohexanecarboxylic acid moiety linked to a sulfonamide group, which is critical for its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, primarily focusing on antibacterial properties and enzyme inhibition.

Antibacterial Activity

Recent studies have demonstrated that sulfonamide derivatives, including this compound, possess significant antibacterial properties. In particular, compounds with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Notably, sulfonamide derivatives are known for their ability to inhibit urease and acetylcholinesterase (AChE). In studies involving related compounds, significant inhibitory activities were reported:

  • Urease Inhibition : Compounds similar to this compound displayed strong inhibitory effects on urease, which is crucial for treating conditions like urinary infections.
  • AChE Inhibition : These compounds have also shown potential in inhibiting AChE, which is relevant in the context of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of sulfonamide derivatives:

  • Antibacterial Screening : A study highlighted that synthesized compounds exhibited varying degrees of antibacterial activity against multiple strains. The most active derivatives had IC50 values significantly lower than reference standards .
  • Enzyme Inhibition Assays : Research has indicated that certain derivatives of sulfonamides can act as effective urease inhibitors with IC50 values comparable to established drugs. For instance, some compounds achieved IC50 values as low as 2.14 µM compared to thiourea (IC50 = 21.25 µM) .
  • Binding Interactions : Docking studies have elucidated the interactions between these compounds and target proteins, showcasing their potential pharmacological effectiveness through binding affinity assessments with bovine serum albumin (BSA) .

Q & A

Q. What are the common synthetic routes for preparing 1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid, and what reaction conditions optimize yield?

The synthesis typically involves coupling a cyclohexanecarboxylic acid derivative with a 4-methylbenzenesulfonamide group. Key steps include:

  • Sulfonylation : Reacting a cyclohexane-1-amine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., diisopropylethylamine) in dry dimethylformamide (DMF) under nitrogen .
  • Carboxylic acid activation : Using coupling reagents like HATU or EDCI to facilitate amide bond formation, followed by purification via recrystallization or column chromatography .
  • Optimization : Yields are maximized by controlling temperature (0–25°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .

Q. How is the structure of this compound confirmed post-synthesis?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify chemical shifts for the sulfonamide (–SO2_2NH–, δ ~7.5–8.0 ppm for aromatic protons), cyclohexane ring (δ ~1.2–2.5 ppm), and carboxylic acid (–COOH, δ ~12 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1150–1350 cm1^{-1} (S=O stretch) verify functional groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Enzyme inhibition : The sulfonamide group may target enzymes like carbonic anhydrase or γ-secretase, relevant in cancer and Alzheimer’s disease research .
  • Prodrug development : The carboxylic acid moiety allows esterification for improved bioavailability .
  • Conformational studies : The cyclohexane ring’s chair vs. boat conformations influence binding to biological targets .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., 4-methyl vs. 4-chloro) affect the compound’s biological activity?

  • Electron-donating groups (e.g., –CH3_3) : Enhance metabolic stability but may reduce binding affinity due to steric effects.
  • Electron-withdrawing groups (e.g., –Cl) : Increase sulfonamide acidity, improving interactions with basic residues in enzyme active sites .
  • SAR studies : Comparative assays (e.g., IC50_{50} measurements) against isoforms of target enzymes quantify substituent effects .

Q. Q. How can researchers reconcile discrepancies between in silico binding predictions and experimental IC50_{50} values?

  • Force field refinement : Adjust parameters in docking software (e.g., AutoDock) to better model sulfonamide-protein interactions .
  • Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
  • Allosteric binding : Explore alternative binding pockets via mutagenesis studies .

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize parameters like temperature, solvent volume, and mixing speed .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.